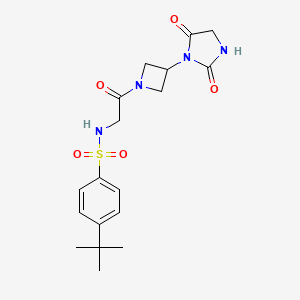
4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group and an imidazolidine moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular formula of the compound is C18H24N4O5S, with a molecular weight of 408.5 g/mol. The structure includes a tert-butyl group, a benzenesulfonamide unit, and an azetidine ring connected to a dioxoimidazolidin moiety.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, azomethine derivatives have demonstrated potent antifungal and antibacterial properties against various strains such as Candida albicans and Staphylococcus aureus . The sulfonamide group is particularly noted for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Antitumor Potential
The imidazolidin derivatives have been investigated for their antitumor effects. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators . The presence of the dioxoimidazolidin structure may enhance these effects by stabilizing reactive oxygen species (ROS) which are known to induce cancer cell death.
Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This activity may be attributed to the modulation of signaling pathways involved in inflammatory responses.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structural characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of sulfonamide derivatives against several pathogenic bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Target Compound | 8 | Candida albicans |
Study 2: Antitumor Activity Evaluation
In vitro studies on cancer cell lines demonstrated that the compound could significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 15 | 30 |
| MCF7 | 12 | 40 |
| A549 | 20 | 25 |
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-18(2,3)12-4-6-14(7-5-12)28(26,27)20-9-15(23)21-10-13(11-21)22-16(24)8-19-17(22)25/h4-7,13,20H,8-11H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGMMLJBRCFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














